Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a "cost-effective" approach and evaluated for anticancer activity in vitro against the NCI DTP 60 cancer cell line panel. []
Compound Description: This 3,5-diaryl pyrazolyl thiazolinone derivative displays potent antiproliferative activity against various cancer cell lines. It exhibited significant growth inhibition against the leukemic cell line SR (GI50 = 0.0351 µM) and the ovarian cancer cell line OVCAR-3 (GI50 = 0.248 µM). Additionally, it demonstrated growth inhibition against Trypanosoma brucei brucei (98.8% inhibition at 10 µg/mL). []
Relevance: This compound and 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide both belong to the 3,5-diaryl pyrazoline class. They share a 5-phenyl-3,4-dihydropyrazol-2-yl core structure but differ in the substituents at the 3-position of the pyrazoline ring. The target compound has a 4-methoxyphenyl group, while this compound has a 5-bromo-2-hydroxyphenyl group. Furthermore, the thiazol-2-one moiety in this compound is replaced by a benzenesulfonamide group in the target compound.
Compound Description: This compound is a dihydropyrazole derivative characterized by X-ray crystallography. Its crystal structure revealed a central four-ring system with nearly coplanar rings. The molecule displays disorder in both the 4-methoxyphenyl ring and the prop-2-ynyloxy substituent. []
Relevance: While this compound shares the dihydropyrazole core and a 4-methoxyphenyl substituent with 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide, it differs significantly in its overall structure. It includes a thiazole ring and a 4-(prop-2-ynyloxy)phenyl substituent on the pyrazoline ring, which are absent in the target compound.
Compound Description: This novel benzenesulfonamide derivative was designed and synthesized as a potential anti-breast cancer agent. It was evaluated against the MCF-7 breast cancer cell line using the MTT assay and exhibited promising anticancer activity with an IC50 value of 4.25 μM, showing better efficacy than the standard drug 4-hydroxytamoxifen (IC50: 8.22 μM). []
Relevance: This compound is structurally similar to 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide, sharing the key benzenesulfonamide and 5-phenylpyrazole moieties. The major difference lies in the substituent at the 3-position of the pyrazole ring, where this compound possesses a 2-(2-morpholin-4-yl-ethoxy)phenyl group, while the target compound has a 4-methoxyphenyl group.
Compound Description: This compound was synthesized through a reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine. The structure of the resulting heterocycle was confirmed by X-ray diffraction and spectral analysis. []
Compound Description: This racemic secondary alcohol, containing an asymmetric carbon, was synthesized by reducing the carbonyl group of 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. The compound's structure was characterized by IR, 1D and 2D NMR (1H-1H, 1H-13C, and 1H-15N-NMR) spectroscopy, and elemental analysis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NAMI-A is a ruthenium anticancer agent and a metastasis inhibitor. NAMI is an acronym for "New Anti-tumour Metastasis Inhibitor", while the -A suffix indicates that this is the first of a potential series. NAMI-A is a potent agent for the treatment of solid tumor metastases as well as when these tumor lesions are in an advanced stage of growth. NAMI-A is endowed with a mechanism of action unrelated to direct tumor cell cytotoxicity, and such mechanism of action is responsible for a reduced host toxicity. NAMI-A and KP-1019 are two ruthenium anticancer agents that have entered clinical trials. (http://en.wikipedia.org/wiki/NAMI-A).
N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.
N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt is a PEG derivative containing an amino group with two propargyl groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.
N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt is a PEG derivative containing an amino group with two terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl salt is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
N-(Amino-PEG5)-N-bis(PEG4-acid) is a PEG derivative containing an amino group with two terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.